Cas no 1803589-10-7 (1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride)

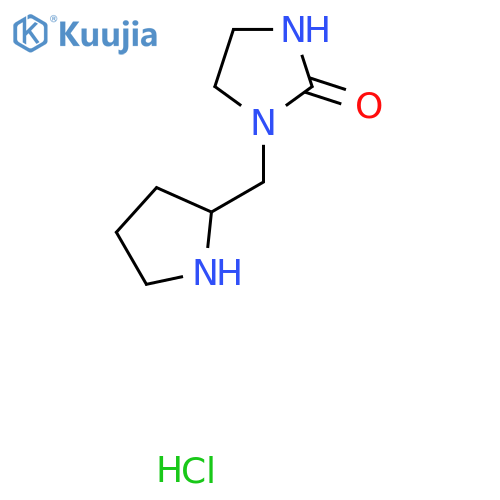

1803589-10-7 structure

商品名:1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride

CAS番号:1803589-10-7

MF:C8H16ClN3O

メガワット:205.685140609741

MDL:MFCD28397625

CID:5053734

PubChem ID:119031112

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride

- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one;hydrochloride

- 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride

-

- MDL: MFCD28397625

- インチ: 1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)6-7-2-1-3-9-7;/h7,9H,1-6H2,(H,10,12);1H

- InChIKey: RANDEOFCNKTGOP-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C1NCCN1CC1CCCN1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- トポロジー分子極性表面積: 44.4

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-209113-5.0g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 5g |

$2732.0 | 2023-06-03 | |

| Enamine | EN300-209113-2.5g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 2.5g |

$1848.0 | 2023-09-16 | |

| Enamine | EN300-209113-10.0g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 10g |

$4052.0 | 2023-06-03 | |

| Enamine | EN300-209113-0.5g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 0.5g |

$735.0 | 2023-09-16 | |

| 1PlusChem | 1P01BAVL-100mg |

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 100mg |

$465.00 | 2024-06-18 | |

| 1PlusChem | 1P01BAVL-10g |

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 10g |

$5071.00 | 2023-12-20 | |

| 1PlusChem | 1P01BAVL-1g |

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 1g |

$1228.00 | 2023-12-20 | |

| Enamine | EN300-209113-0.25g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 0.25g |

$466.0 | 2023-09-16 | |

| Enamine | EN300-209113-0.05g |

1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |

1803589-10-7 | 95% | 0.05g |

$218.0 | 2023-09-16 | |

| TRC | B526533-50mg |

1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |

1803589-10-7 | 50mg |

$ 230.00 | 2022-06-07 |

1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

1803589-10-7 (1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride) 関連製品

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量